molecular formula C16H22BBrO3 B577876 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-49-1

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B577876
M. Wt: 353.063
InChI Key: UJZRFGSKTCMGPZ-UHFFFAOYSA-N
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Description

This compound is a boronic ester, which are highly valuable building blocks in organic synthesis . The compound has a molecular weight of 353.06 .


Synthesis Analysis

The synthesis of this compound involves a radical approach. It is paired with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation . The Matteson-CH2-homologation was carried out with in situ generated CH2 BrLi in THF at low temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3 .


Chemical Reactions Analysis

The compound undergoes catalytic protodeboronation, which is a valuable but unknown transformation . The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .

Scientific Research Applications

Polymerization and Nanoparticle Synthesis

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized in polymerization processes to produce polymers with specific properties. For instance, the synthesis of heterodifunctional polyfluorenes through Suzuki-Miyaura chain growth polymerization involves similar boronate complexes. These polyfluorenes, with precisely controlled molecular weights and functionalities, can form stable nanoparticles when attached to polyethylene glycol, exhibiting bright fluorescence useful for various applications, such as in bioimaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Organic Synthesis and Material Science

The compound is also integral in the field of organic synthesis and material science, where it contributes to the creation of novel organic compounds and materials. For example, in the synthesis of polyalkylthiophenes, palladium complexes of bulky phosphane ligands catalyze the Suzuki synthesis from similar dioxaborolane compounds, leading to regioregular polyalkylthiophenes, which are significant for their application in organic electronics and optoelectronics (Liversedge et al., 2006).

Advanced Materials Development

In the development of advanced materials, such as those used in liquid crystal displays (LCDs) and potential therapeutic agents for neurodegenerative diseases, derivatives of 2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been synthesized. These derivatives include boron-containing stilbene derivatives and boron-capped polyenes, highlighting the compound's versatility in synthesizing materials with potential electronic and biological applications (Das et al., 2015).

Future Directions

The compound’s protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Future research may explore other applications of this compound in organic synthesis.

properties

IUPAC Name

2-[3-bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BBrO3/c1-15(2)16(3,4)21-17(20-15)12-7-13(18)9-14(8-12)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZRFGSKTCMGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675273
Record name 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1218789-49-1
Record name 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-Bromo-5-(cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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